molecular formula C7H5F3OS B1307856 4-(Trifluoromethylthio)phenol CAS No. 461-84-7

4-(Trifluoromethylthio)phenol

Cat. No.: B1307856
CAS No.: 461-84-7
M. Wt: 194.18 g/mol
InChI Key: YYCPTWHVKSATQK-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenol is an organic compound with the molecular formula C7H5F3OS . It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a phenol ring. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals and materials science .

Safety and Hazards

4-(Trifluoromethylthio)phenol is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

While the specific future directions for 4-(Trifluoromethylthio)phenol are not explicitly mentioned in the retrieved sources, it is noted that the trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . This suggests potential future research directions in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

4-(Trifluoromethylthio)phenol is an organofluorine compound that contains a benzene ring substituted with a trifluoromethylthiol group It’s known that phenols, in general, can interact with various biological targets, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions .

Mode of Action

The mode of action of this compound involves electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This process is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .

Biochemical Pathways

The compound is involved in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This reaction pathway is likely to be an electrophilic substitution pathway .

Result of Action

The compound’s electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols suggests it may have significant effects on cellular biochemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols requires the presence of BF3·Et2O or triflic acid as the promoter . Additionally, safety data indicates that the compound causes skin and eye irritation and may cause respiratory irritation . Therefore, it’s crucial to handle this compound in a well-ventilated environment and avoid contact with skin, eyes, and respiratory tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)phenol typically involves the electrophilic trifluoromethylthiolation of phenols. One common method includes the reaction of phenol with N-trifluoromethylsulfanyl aniline (PhNHSCF3) in the presence of boron trifluoride etherate (BF3·Et2O) or triflic acid as a promoter . The reaction is highly selective, yielding para-substituted products when the phenol is unsubstituted in both ortho and para positions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethylthio)benzaldehyde
  • 4-(Trifluoromethylthio)benzoic acid

Comparison: 4-(Trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other trifluoromethyl-substituted phenols. This group enhances the compound’s reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPTWHVKSATQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396803
Record name 4-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-84-7
Record name 4-(Trifluoromethylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethylsulfanyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches for obtaining 4-(trifluoromethylthio)phenol?

A1: Two distinct synthetic routes to this compound are described in the provided literature:

  • Direct electrophilic trifluoromethylthiolation of phenol: This method utilizes N-trifluoromethylsulfanyl)aniline (PhNHSCF3) in the presence of a Lewis acid catalyst like BF3·Et2O or triflic acid. This approach provides a direct route to the desired product with high para-selectivity. []
  • Multi-step synthesis from 4-nitrothiophenol: This pathway involves a series of reactions including methylation, chlorination, fluorination, reduction, diazotization, hydrolysis, isocyanation, condensation, and cyclization. While this route is longer, it was employed in the synthesis of Toltrazuril, highlighting the versatility of this compound as a synthetic building block. []

Q2: What is the reactivity of this compound, and how can it be further functionalized?

A2: this compound exhibits reactivity typical of phenols and can undergo various transformations. The research demonstrates its reactivity with electrophiles:

  • Halogenation: Reactions with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield the corresponding bromo- and iodo- derivatives at the ortho position relative to the hydroxyl group. []
  • Nitration: Treatment with nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (HNO3/H2SO4) results in the formation of nitro- substituted products. []
  • Alkylation: Reaction with 4-bromobenzyl bromide leads to the formation of a benzyl substituted derivative, which can further participate in Suzuki-Miyaura coupling with phenylboronic acid. []

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